3,4-Dichloromethylphenidate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-piperidin-2-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9/h5-6,8,12-13,17H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKMAYKVHWKRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658831 | |
| Record name | 3,4-Dichloromethylphenidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-68-8 | |
| Record name | Methyl α-(3,4-dichlorophenyl)-2-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloromethylphenidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis, Stereochemistry, and Analog Development for Research Purposes
The synthesis of 3,4-Dichloromethylphenidate, a chlorinated analog of methylphenidate, involves specific chemical pathways designed to achieve the desired molecular structure and purity for research applications.
Synthetic Pathways to this compound
The primary route for synthesizing aromatic ring-substituted methylphenidate derivatives, including 3,4-DCMP, involves the alkylation of 2-bromopyridine. This reaction is carried out using anions generated from appropriately substituted phenylacetonitriles. nih.gov In the case of 3,4-DCMP, the precursor is 3,4-dichlorophenylacetonitrile. This nitrile contains the dichlorinated phenyl ring that characterizes the final compound. The anion of this precursor acts as a nucleophile, attacking the 2-position of the pyridine (B92270) ring and displacing the bromide. Subsequent chemical transformations, typically involving hydrolysis of the nitrile to a carboxylic acid followed by esterification, and reduction of the pyridine ring to a piperidine (B6355638) ring, yield the final methylphenidate scaffold.
Precursor Chemical Synthesis and Derivatization Strategies
The key precursor, 3,4-dichlorophenylacetonitrile, is synthesized from 3,4-dichlorobenzyl chloride. The synthesis is achieved through a nucleophilic substitution reaction where the chloride is displaced by a cyanide group, typically from sodium or potassium cyanide.
Derivatization strategies in research settings often explore variations of this core synthesis. One advanced methodology involves the rhodium(II)-catalyzed intermolecular C-H insertion of methyl aryldiazoacetates with N-Boc-piperidine. researchgate.net This method provides a direct pathway to methylphenidate analogs. By using specific dirhodium tetraprolinate derivatives as catalysts, it is possible to prepare enantioenriched versions of these compounds. researchgate.net
Synthetic Methodologies and Yield Optimization for Research Compounds
For research-grade compounds, achieving high purity and optimal yield is critical. Following the primary synthesis, purification is typically accomplished using techniques such as recrystallization or column chromatography. The choice of solvent and temperature conditions during recrystallization is crucial for isolating the desired stereoisomer. In the synthesis of methylphenidate analogs, trituration in specific solvents like methanol (B129727) followed by dimethoxyethane has been shown to enrich the diastereomeric ratio significantly, from a 3:1 mixture to greater than 20:1. acs.org
Stereochemical Considerations in this compound Synthesis
The 3,4-DCMP molecule possesses two chiral centers, which gives rise to four possible stereoisomers. These exist as two pairs of diastereomers: the threo and the erythro forms. Each diastereomer is a racemic mixture of two enantiomers ((2R,2'R)/(2S,2'S) for threo and (2R,2'S)/(2S,2'R) for erythro). wikipedia.org
Enantiomeric Resolution and Separation Techniques for Research
Separating the enantiomers from the racemic mixture is essential for studying their individual pharmacological activities. A common method for enantiomeric resolution is fractional crystallization. This technique involves reacting the racemic base with a chiral acid, such as N-acetylleucine enantiomers, to form diastereomeric salts. nih.gov These salts have different solubilities, allowing them to be separated by careful crystallization. The separated salts are then treated with a base to liberate the pure enantiomers. Chiral chromatography is another powerful technique used for the analytical and preparative separation of enantiomers. nih.gov
Diastereomeric Analysis in Research
In the field of methylphenidate analogs, there is a well-established difference in the biological activity between the diastereomers. Generally, the threo diastereomers are significantly more potent than their corresponding erythro counterparts. nih.govresearchgate.net Specifically for methylphenidate, the pharmacological activity is almost entirely attributed to the d-threo-enantiomer. nih.govnih.gov However, research on alkyl analogs of methylphenidate has shown that when the phenyl substituent is 3,4-dichloro, the "inactive" RS/SR (erythro) diastereomers can exhibit substantial activity. figshare.com This finding suggests that the 3,4-dichloro substitution pattern can alter the typical structure-activity relationships observed in other methylphenidate analogs. nih.gov
Development of Structurally Related Analogs for Structure-Activity Relationship (SAR) Studies
The development of analogs based on the methylphenidate scaffold is a key strategy for understanding how molecular structure relates to biological activity. The 3,4-dichloro substitution is a common modification used to probe these relationships. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) studies have provided significant insights. Comparative Molecular Field Analysis (CoMFA) indicates that the addition of electron-withdrawing groups, such as halogens, to the 3' and 4' positions of the phenyl ring leads to improved binding affinity at the dopamine (B1211576) transporter (DAT). nih.gov This is consistent with findings that the m,p-dichloro-threo-methylphenidate (3,4-DCMP) is a highly potent compound. nih.gov Research has demonstrated that this analog is approximately seven times more potent than methylphenidate in animal studies. wikipedia.orghandwiki.org
The table below summarizes the inhibitory potency of (±)-threo-methylphenidate (TMP) and its 3,4-dichloro analog at the dopamine transporter.
| Compound | DAT Uptake Inhibition IC₅₀ (nM) | Potency Relative to TMP |
|---|---|---|
| (±)-threo-Methylphenidate (TMP) | 65 | 1x |
| (±)-threo-3,4-Dichloromethylphenidate (3,4-DCMP) | 2.0 | 32.5x |
Data derived from studies on [³H]dopamine uptake assays in rat striatal tissue. nih.gov
SAR studies have explored a wide range of other substitutions on the phenyl ring. Analogs with meta- or para-halo substituents were generally found to be more potent than the parent methylphenidate, while electron-donating groups resulted in little change or a loss of potency. nih.gov For instance, the m-bromo derivative was 20-fold more potent in binding assays. nih.gov Furthermore, analogs where the phenyl group is replaced by a larger aromatic system, such as a naphthyl group, have also been synthesized. researchgate.net These studies collectively demonstrate that the electronic character and steric properties of the substituents on the phenyl ring are major determinants of the binding affinity of methylphenidate analogs at monoamine transporters. researchgate.netnih.gov
Strategic Modifications for Investigating Halogenation Effects
The substitution of halogen atoms onto the phenyl ring of methylphenidate is a key strategic modification employed in medicinal chemistry to investigate structure-activity relationships (SAR). The placement of chlorine atoms at the 3- and 4-positions to create this compound (3,4-DCMP) is a prime example of this strategy, leading to significant alterations in the compound's pharmacological profile.
Research into aromatic ring-substituted methylphenidate analogs has shown that the addition of electron-withdrawing groups, such as halogens, at the meta (3') and para (4') positions of the phenyl ring can lead to improved dopamine transporter (DAT) binding affinity nih.gov. The threo-diastereomer of 3,4-DCMP, in particular, has been identified as a highly potent compound. In studies comparing various substituted analogs, the m,p-dichloro-threo-methylphenidate (a synonym for 3,4-DCMP) was found to be the most potent compound at inhibiting the uptake of dopamine, showing a 32-fold increase in potency compared to the parent compound, methylphenidate acs.orgnih.gov. Similarly, other threo derivatives with meta- or para-halo substituents also demonstrated higher potency than unsubstituted methylphenidate acs.orgnih.gov.
This enhanced activity is attributed to the electronic effects of the halogen substituents researchgate.net. Quantitative structure-activity relationship (QSAR) studies support the interpretation that these electron-withdrawing groups on the phenyl ring are a major determinant of DAT binding affinity nih.gov. The increased potency of 3,4-DCMP at the dopamine transporter has been demonstrated in neurochemical assessments, where it was found to increase evoked dopamine efflux more effectively than methylphenidate frontiersin.orgnih.gov.
The following table summarizes the comparative inhibitory potency of 3,4-DCMP and related analogs from research focused on developing potential cocaine antagonists acs.orgnih.gov.
Design and Synthesis of Conformationally Restricted Analogs
The design of conformationally restricted analogs represents a sophisticated approach in medicinal chemistry to enhance the potency, selectivity, and understanding of a drug's bioactive conformation—the specific three-dimensional shape it adopts when binding to its target. For flexible molecules like this compound, which possess multiple rotatable bonds, this strategy is particularly valuable. By "locking" the molecule into a more rigid structure that mimics its preferred binding conformation, it is possible to reduce the entropic penalty of binding, thereby increasing affinity for the target receptor nih.gov.
Research has suggested that the bioactive conformation of methylphenidate analogs may involve an intramolecular hydrogen bond between the carbonyl group of the methyl ester and the hydrogen on the piperidine nitrogen nih.gov. This conformation orients the key binding groups in a specific spatial arrangement. Conformationally restricted analogs are designed to physically hold the molecule in this or other favorable orientations.
A notable example of this design strategy involves the synthesis of quinolizidine (B1214090) structures, which can be envisioned as restricted rotational analogues (RRAs) of methylphenidate nih.govwikipedia.org. In these compounds, an additional ring is incorporated into the structure, bridging parts of the original molecule to limit its conformational freedom. A series of threo-1-aza-5-phenyl[4.4.0]decanes (quinolizidines) has been synthesized and evaluated as RRAs of methylphenidate nih.gov.
The synthesis of these rigid structures has been accomplished through different schemes, with key features including a Wittig reaction or an acylation followed by an intramolecular condensation nih.gov. Importantly, this research has extended to halogenated derivatives, including the synthesis of a conformationally restricted analog of 3,4-DCMP, identified as 1-aza-4-ethyl-5-(3,4-dichlorophenyl)bicyclo[4.4.0]decane nih.gov. The development of such analogs is critical for probing the precise structural requirements of the dopamine transporter's binding pocket and for developing compounds with potentially improved therapeutic profiles.
In Vitro Pharmacological Characterization of 3,4 Dichloromethylphenidate
Receptor Binding Affinity Profiling
The primary mechanism of action for 3,4-Dichloromethylphenidate involves its interaction with monoamine transporters. cymitquimica.comhandwiki.org The addition of two chlorine atoms to the phenyl ring of the methylphenidate structure significantly alters its binding characteristics. nih.gov
Studies have consistently shown that this compound is a potent binder to the dopamine (B1211576) transporter (DAT). nih.govcore.ac.uk The halogenation of the aromatic ring with chlorine is reported to increase the compound's affinity for DAT compared to methylphenidate. nih.gov In competitive binding assays using human embryonic kidney 293 (HEK 293) cells transfected with the human DAT, this compound displayed a high affinity.
Research indicates that the threo-diastereomer of this compound is significantly more potent than methylphenidate in its ability to inhibit binding at the dopamine transporter. nih.goveuropeanreview.org For instance, one study found it to be approximately eight times more potent than methylphenidate at inhibiting the binding of [³H]WIN 35,428, a known DAT inhibitor, in rat striatal preparations. nih.gov Another study reported a 12-fold increase in DAT binding potency compared to methylphenidate. core.ac.uk
| Compound | DAT Binding Affinity (IC₅₀ in µM) | Reference |
|---|---|---|
| This compound | 0.006 | core.ac.uk |
| Methylphenidate | 0.070 | core.ac.uk |
| Cocaine | 0.24 | core.ac.uk |
Similar to its effects on the dopamine transporter, this compound demonstrates high-affinity binding to the norepinephrine (B1679862) transporter (NET). core.ac.ukontosight.ai The 3,4-dichloro substitution on the phenyl ring is thought to mimic the 3,4-dihydroxy group of norepinephrine, contributing to this increased affinity. wikipedia.org
Studies comparing it to methylphenidate show a marked increase in potency at the NET. One investigation revealed a 76-fold increase in potency for NET binding compared to methylphenidate. core.ac.uk In assays using HEK 293 cells expressing the human NET, this compound was among the most potent of the tested methylphenidate analogs. core.ac.uk
| Compound | NET Binding Affinity (IC₅₀ in µM) | Reference |
|---|---|---|
| This compound | 0.007 | core.ac.uk |
| Methylphenidate | 0.50 | core.ac.uk |
| Cocaine | 0.48 | core.ac.uk |
In contrast to its high affinity for DAT and NET, this compound exhibits a considerably lower affinity for the serotonin (B10506) transporter (SERT). core.ac.ukresearchgate.net While it does possess some affinity for SERT, it is significantly less potent compared to its activity at the catecholamine transporters. wikiwand.comcore.ac.uk This profile indicates a preferential inhibition of dopamine and norepinephrine reuptake over serotonin. nih.gov However, the 3,4-dichlorination does impart a higher selectivity for SERT compared to many other phenidates. wikipedia.orgwikiwand.com
| Compound | SERT Binding Affinity (IC₅₀ in µM) | Reference |
|---|---|---|
| This compound | 2.5 | core.ac.uk |
| Methylphenidate | >10 | core.ac.uk |
| Cocaine | 0.31 | core.ac.uk |
To elucidate its broader pharmacological mechanism, this compound has been screened against a panel of other receptors and ion channels. These studies show that its primary activity is concentrated at the monoamine transporters. core.ac.uknih.gov It displayed no significant affinity for dopamine D2 receptors or the mouse trace amine-associated receptor 1 (TAAR1). core.ac.uk However, some interaction with serotonergic receptors and the rat TAAR1 has been noted. core.ac.uk Specifically, this compound was found to bind to the 5-HT2C receptor with an IC₅₀ value of 12 µM and to the rat TAAR1 with an affinity of around 6–13 µM. core.ac.uk It did not show notable affinity for the 5-HT2A receptor. core.ac.uk Some sources suggest it may be a potent agonist at the 5-HT2B receptor, a property associated with the risk of pulmonary hypertension, though detailed binding data is limited. psychonautwiki.org
Neurotransmitter Uptake Inhibition Potency and Efficacy
The binding of this compound to monoamine transporters translates into functional inhibition of neurotransmitter reuptake.
Consistent with its high binding affinity for DAT, this compound is a potent inhibitor of dopamine uptake. nih.govcore.ac.uknih.gov In vitro studies using rat striatal synaptosomes and HEK 293 cells have confirmed this activity. core.ac.uknih.gov The potency of this compound in inhibiting dopamine uptake is significantly greater than that of methylphenidate. core.ac.ukeuropeanreview.org One study reported that its potency for dopamine uptake inhibition was more than twofold that of methylphenidate. core.ac.uk
Experiments using fast-cyclic voltammetry in rat brain slices demonstrated that this compound potently increases electrically-evoked dopamine efflux in the nucleus accumbens, which is indicative of DAT blockade. nih.govnih.govfrontiersin.org At concentrations of 1 and 10 µM, it increased dopamine efflux approximately six-fold, an effect greater than that observed with methylphenidate. nih.govnih.gov This suggests it is a highly effective inhibitor of dopamine transport in functional neural tissue. nih.gov The compound acts as a reuptake inhibitor, similar to cocaine, and does not cause reverse transport or release of dopamine in the absence of stimulation. nih.govfrontiersin.orgmdpi.com
| Compound | Dopamine Uptake Inhibition (IC₅₀ in µM) | Reference |
|---|---|---|
| This compound | 0.015 | core.ac.uk |
| Methylphenidate | 0.034 | core.ac.uk |
| Cocaine | 0.30 | core.ac.uk |
In Vitro Norepinephrine Uptake Inhibition Studies
In vitro studies have established this compound as a potent inhibitor of the norepinephrine transporter (NET). Research using transporter-transfected human embryonic kidney (HEK) 293 cells demonstrated that 3,4-DCMP inhibits the NET more than 10-fold more potently than its parent compound, methylphenidate. ljmu.ac.uk The half-maximal inhibitory concentration (IC₅₀) for 3,4-DCMP at the NET was determined to be 0.011 µM, compared to 0.12 µM for methylphenidate in the same assay. ljmu.ac.ukresearchgate.net
Further evidence of its action on norepinephrine reuptake comes from studies on rat brain slices. In slices of the bed nucleus of the stria terminalis (BNST), 3,4-DCMP at concentrations of 0.1 and 1 µM caused an approximate two-fold increase in electrically evoked norepinephrine efflux. nih.govnih.gov This effect is consistent with the blockade of the norepinephrine transporter, leading to higher concentrations of the neurotransmitter in the synaptic cleft. nih.govnih.gov
Interactive Table: NET Inhibition Potency
| Compound | NET IC₅₀ (µM) |
|---|---|
| This compound | 0.011 |
| Methylphenidate | 0.12 |
Data sourced from Luethi et al. (2017) ljmu.ac.uk
In Vitro Serotonin Uptake Inhibition Studies
The activity of this compound at the serotonin transporter (SERT) is significantly less pronounced than its effects on the norepinephrine and dopamine transporters. nih.govresearchgate.net In vitro assays using HEK 293 cells expressing human monoamine transporters showed that methylphenidate-based substances, including 3,4-DCMP, were 4 to over 1,000-fold more potent as inhibitors of the norepinephrine and dopamine transporters than of the serotonin transporter. nih.gov
Specifically, the IC₅₀ value for 3,4-DCMP at the SERT was found to be 3.7 µM. ljmu.ac.uk This indicates a substantially lower affinity for the serotonin transporter compared to its high affinity for the catecholamine transporters. ljmu.ac.uk The resulting dopamine transporter (DAT) to SERT inhibition ratio (DAT/SERT ratio) for 3,4-DCMP is high, a characteristic often associated with stimulant properties rather than serotonergic effects. ljmu.ac.uk While some sources describe it as a serotonin-norepinephrine-dopamine reuptake inhibitor, quantitative in vitro data confirms that its primary action is on the dopamine and norepinephrine transporters, with weak activity at the serotonin transporter. ljmu.ac.uknih.govwikipedia.org
Interactive Table: Monoamine Transporter Inhibition Profile
| Compound | NET IC₅₀ (µM) | DAT IC₅₀ (µM) | SERT IC₅₀ (µM) |
|---|---|---|---|
| This compound | 0.011 | 0.057 | 3.7 |
| Methylphenidate | 0.12 | 0.13 | >30 |
| Cocaine | 0.29 | 0.47 | 0.44 |
Data sourced from Luethi et al. (2017) ljmu.ac.uk
Transporter Functionality and Substrate Properties (e.g., efflux, reverse transport)
Laboratory studies indicate that this compound functions as a monoamine reuptake inhibitor, or blocker, rather than a transporter substrate that induces efflux. nih.govnih.gov In assays with transporter-transfected HEK 293 cells, 3,4-DCMP, similar to methylphenidate and cocaine, did not trigger transporter-mediated efflux of monoamines. nih.govresearchgate.net This mechanism is distinct from amphetamine-type stimulants, which act as transporter substrates to cause reverse transport of neurotransmitters. nih.govnih.gov
This classification as a reuptake inhibitor is supported by experiments in rat brain slices, which showed that 3,4-DCMP did not elevate basal, unstimulated levels of dopamine or norepinephrine. nih.gov The drug's action is therefore described as "cocaine-like," increasing the concentration of stimulated neurotransmitter release by blocking its reuptake, rather than "amphetamine-like," which would involve promoting non-vesicular release (efflux). nih.govencyclopedia.pub
Enzymatic Interactions (e.g., monoamine oxidase inhibition, esterase metabolism in vitro)
Published in vitro studies specifically investigating the direct inhibitory effects of this compound on monoamine oxidase (MAO) enzymes are limited. While amphetamines can be inhibitors of MAO, phenidate derivatives are typically characterized by their action as transporter blockers. nih.govencyclopedia.pub
The metabolism of phenidate compounds is primarily carried out by carboxylesterase 1 (CES1), which hydrolyzes the ester moiety. europeanreview.orgnih.govnih.gov In vitro metabolism studies of 3,4-DCMP using pooled human S9 liver fractions have shown that the primary metabolic pathway is hydrolysis, leading to the formation of its corresponding carboxylic acid metabolite, 3,4-dichlororitalinic acid. oup.comresearchgate.net The 3,4-dichloro substitution on the phenyl ring is thought to confer resistance to this metabolic breakdown. wikipedia.org This increased metabolic stability likely contributes to the compound's longer duration of action compared to methylphenidate. wikipedia.org
Preclinical Neuropharmacological Investigations in Animal Models
In Vitro Neurochemical Investigations
While the outline specifies in vivo microdialysis, the primary research available on the neurochemical dynamics of 3,4-DCMP utilizes in vitro methodologies such as fast cyclic voltammetry in rat brain slices. This technique allows for the direct measurement of neurotransmitter efflux in specific brain regions following electrical stimulation.
Research using rat brain slices has demonstrated that the threo-diastereomer of 3,4-DCMP, also known as 3,4-CTMP, is a highly potent inhibitor of the dopamine (B1211576) transporter (DAT). frontiersin.org In studies examining the nucleus accumbens, a brain region critical for reward and reinforcement, 3,4-CTMP significantly increased electrically evoked dopamine efflux. frontiersin.orgnih.gov At concentrations of 0.1 and 1 µM, 3,4-CTMP produced an approximate 6-fold increase in dopamine release. frontiersin.orgnih.gov This effect was found to be dose-dependent and considerably more potent than that of its parent compound, methylphenidate. frontiersin.org The mechanism is presumed to be the blockade of DAT, which prevents the reuptake of dopamine from the synaptic cleft. frontiersin.org This potent action on dopamine systems suggests a high potential for abuse liability. nih.govresearchgate.net
Table 1: Comparative Effects on Evoked Dopamine and Norepinephrine (B1679862) Efflux
| Compound | Brain Region | Neurotransmitter | Fold Increase in Efflux | Source |
|---|---|---|---|---|
| 3,4-CTMP | Nucleus Accumbens | Dopamine | ~6-fold | frontiersin.orgnih.gov |
| Methylphenidate | Nucleus Accumbens | Dopamine | ~4-fold | frontiersin.orgnih.gov |
| 3,4-CTMP | Bed Nucleus of the Stria Terminalis | Norepinephrine | ~2-fold | frontiersin.orgnih.gov |
| Methylphenidate | Bed Nucleus of the Stria Terminalis | Norepinephrine | ~2-fold | frontiersin.orgnih.gov |
In addition to its effects on dopamine, 3,4-CTMP also influences norepinephrine levels. handwiki.org Studies using fast cyclic voltammetry in slices of the bed nucleus of the stria terminalis, a region involved in stress and reward, showed that 3,4-CTMP increased evoked norepinephrine efflux. frontiersin.org The magnitude of this effect was an approximate 2-fold increase, comparable to that observed with methylphenidate. frontiersin.orgnih.gov This indicates that the compound also acts as an effective norepinephrine reuptake inhibitor. handwiki.orgyoutube.com
3,4-DCMP is characterized as a potent serotonin-norepinephrine-dopamine reuptake inhibitor. wikipedia.org The 3,4-dichloro substitution on the phenyl ring is believed to increase its selectivity for the serotonin (B10506) transporter, a rare property among phenidate-based compounds. wikipedia.org However, specific preclinical studies utilizing microdialysis or voltammetry to quantify the direct effects of 3,4-DCMP on extracellular serotonin dynamics in rodent brain regions are not detailed in the available scientific literature.
Behavioral Pharmacology in Rodent Models (focused on mechanistic insights)
Behavioral studies in animal models provide insight into how the neurochemical actions of a compound translate into observable effects on activity and motivation.
While 3,4-CTMP is reported to be approximately seven times more potent than methylphenidate in animal studies, specific research detailing its dose-response effects on locomotor activity is limited. wikipedia.orghandwiki.orgyoutube.com Furthermore, dedicated studies investigating the phenomenon of behavioral sensitization—an augmented locomotor response following repeated drug administration—with 3,4-CTMP have not been identified in the reviewed literature. Behavioral sensitization is considered a key animal model for the neuroplastic changes that may underlie addiction. meliordiscovery.com
The reinforcing properties of 3,4-CTMP present a complex profile. Some reports suggest it has weaker reinforcing effects compared to other stimulants, a characteristic potentially linked to its slower onset of action in the brain. wikipedia.orghandwiki.orgyoutube.com However, results from drug discrimination studies, which assess the subjective effects of a compound, indicate that 3,4-CTMP is significantly more potent than methylphenidate. frontiersin.org Moreover, analysis based on discrimination ratios has implied that it could be more reinforcing than cocaine. wikipedia.orghandwiki.orgyoutube.com This suggests that while its pharmacokinetic profile may temper its reinforcing efficacy in some paradigms, its potent interaction with the dopamine system gives it strong subjective stimulant effects and a significant potential for reinforcement. frontiersin.org
Table 2: Summary of Reinforcement-Related Behavioral Profile of 3,4-CTMP
| Behavioral Paradigm | Finding | Postulated Mechanism/Reason | Source |
|---|---|---|---|
| General Reinforcement | Reported to have weaker reinforcing effects | Slower onset of action | wikipedia.orghandwiki.orgyoutube.com |
| Drug Discrimination | Significantly more potent than methylphenidate | Strong subjective stimulant effects | frontiersin.org |
| Drug Discrimination Ratio Analysis | Implied to be more reinforcing than cocaine | High potency at monoamine transporters | wikipedia.orghandwiki.orgyoutube.com |
| Abuse Liability Assessment | Considered to have high abuse potential | Potent elevation of extracellular dopamine | frontiersin.orgnih.gov |
Neuroplasticity and Synaptic Adaptations (e.g., gene expression, protein changes in specific brain areas)
Investigations into the neuroplastic effects of this compound (3,4-DCMP) have begun to elucidate its impact at the synaptic level. Neuroplasticity encompasses changes in neural pathways and synapses, which can be structural or synaptic (biochemical). nih.gov These adaptations are crucial for understanding the long-term effects of psychoactive compounds.
A key study demonstrated that 3,4-DCMP induces specific changes to synaptic machinery. In in vitro models, exposure to 3,4-DCMP was found to reduce the number of VGLUT1-positive puncta. researchgate.net VGLUT1 (vesicular glutamate (B1630785) transporter 1) is a critical protein for loading glutamate, the primary excitatory neurotransmitter, into synaptic vesicles. A reduction in VGLUT1-positive puncta suggests a decrease in the number of glutamatergic presynaptic terminals, indicating a significant structural adaptation in response to the compound. researchgate.net
While direct research on 3,4-DCMP's effect on gene and broad protein expression is limited, studies on its parent compound, methylphenidate, provide a framework for potential mechanisms. Psychostimulants are known to induce widespread changes in gene expression in a region-specific manner, leading to neuronal alterations in synaptic plasticity and transmission. nih.gov Repeated exposure can lead to enduring effects on neurobiological substrates. frontiersin.org Commonly studied markers of neuronal activation and long-term plastic changes include transcription factors like c-Fos and ΔFosB (deltaFosB). nih.gov For instance, chronic methylphenidate exposure has been shown to potentiate the expression of genes related to monoamine neurotransmitters and postsynaptic density proteins. nih.gov These changes are thought to underlie the long-lasting behavioral and synaptic adaptations associated with stimulant use. nih.govresearchgate.net
Further research is needed to specifically map the gene and protein expression profiles altered by 3,4-DCMP in key brain regions associated with reward and executive function, such as the nucleus accumbens, prefrontal cortex, and striatum.
Table 1: Observed and Potential Neuroplastic Changes
| Category | Finding | Compound | Implication |
|---|---|---|---|
| Synaptic Protein | Reduction in VGLUT1-positive puncta | 3,4-DCMP | Suggests a decrease in glutamatergic presynaptic terminals. researchgate.net |
| Gene Expression | Upregulation of c-Fos and ΔFosB | Psychostimulants (General) | Markers for neuronal activation and long-term synaptic plasticity. nih.gov |
| Gene Expression | Potentiation of monoamine-related genes | Methylphenidate | Alterations in synaptic transmission and plasticity. nih.gov |
| Synaptic Structure | Changes in dendritic spine morphology | Methylphenidate | Structural remodeling of synapses in response to drug exposure. mdpi.com |
Electrophysiological Studies (e.g., single-unit recording, local field potentials)
Electrophysiological studies are essential for understanding how a compound alters the real-time electrical activity of neurons and neural circuits. While classical electrophysiological techniques like single-unit recording and local field potential (LFP) analysis have not been extensively reported specifically for 3,4-DCMP, electrochemical methods have provided significant insights into its neuropharmacological actions.
Fast-scan cyclic voltammetry, an electrochemical technique, has been used in ex vivo rat brain slices to measure real-time neurotransmitter efflux. frontiersin.orgnih.gov In studies using this method, 3,4-DCMP demonstrated a potent ability to increase electrically evoked dopamine efflux in the nucleus accumbens. frontiersin.orgresearchgate.net At concentrations of 1 and 10 μM, it increased stimulated dopamine release approximately six-fold. frontiersin.org This effect is significantly greater than that of its parent compound, methylphenidate, which increased dopamine efflux by about four-fold at a 10 μM concentration. frontiersin.orgnih.gov This potentiation of dopamine release is believed to occur through the blockade of the dopamine transporter (DAT). frontiersin.org
In the bed nucleus of the stria terminalis (BNST), 3,4-DCMP was also found to increase evoked noradrenaline efflux by approximately two-fold, an effect comparable to that of methylphenidate. frontiersin.orgnih.gov Notably, 3,4-DCMP did not increase basal, non-stimulated levels of dopamine or noradrenaline, suggesting it acts as a "cocaine-like" reuptake inhibitor rather than an "amphetamine-like" releasing agent. frontiersin.orgresearchgate.net
For context, electrophysiological studies on methylphenidate show dose-dependent effects on the firing rates of neurons in areas like the prefrontal cortex. nih.gov Single-unit recordings have been used to track the activity of individual neurons, revealing that psychostimulants can increase or decrease neuronal firing, indicating complex effects on circuit activity. nih.govresearchgate.net Local field potential (LFP) recordings, which measure the summed electrical activity of a small population of neurons, can reveal how these drugs alter network oscillations and functional connectivity between brain regions. nih.gov Future electrophysiological studies on 3,4-DCMP could use these techniques to further detail its impact on neuronal firing patterns and network dynamics.
Table 2: Electrochemical Findings for 3,4-DCMP in Rat Brain Slices
| Neurotransmitter | Brain Region | Effect on Evoked Efflux | Fold Increase (Approx.) |
|---|---|---|---|
| Dopamine | Nucleus Accumbens | Potent Increase | ~6-fold frontiersin.orgnih.gov |
Neuroimaging Techniques in Preclinical Models (e.g., PET, SPECT, fMRI for receptor occupancy or neurochemical changes)
To date, there is a paucity of published preclinical neuroimaging studies utilizing techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), or functional Magnetic Resonance Imaging (fMRI) specifically for this compound. Such studies are critical for understanding a drug's in vivo action, including its regional brain distribution, target engagement, and impact on neural activity. nih.gov
However, the mechanism of action for 3,4-DCMP, primarily as a potent dopamine transporter (DAT) inhibitor, allows for informed extrapolation from the extensive neuroimaging literature on its parent compound, methylphenidate. frontiersin.orgwikipedia.org Preclinical and clinical PET studies are frequently used to determine the in vivo receptor or transporter occupancy of a drug. nih.gov These studies use a radiolabeled ligand—a molecule that binds to the target of interest—to quantify the degree to which the drug occupies its target at therapeutic concentrations.
For methylphenidate, PET studies using radioligands like [¹¹C]cocaine or [¹¹C]altropane have been instrumental. nih.govnih.gov These studies have established a clear relationship between oral doses of methylphenidate and the percentage of DAT blockade in the brain, particularly in the striatum. nih.gov It has been estimated that for methylphenidate to be clinically effective, an average central nervous system (CNS) DAT occupancy of 50% or greater is required. medpath.com Preclinical studies in baboons have shown that orally administered methylphenidate does not reach peak concentration and, therefore, peak DAT occupancy in the brain until approximately 60 minutes after administration. nih.gov Given that 3,4-DCMP is a more potent DAT inhibitor than methylphenidate, it is hypothesized that it would achieve high levels of DAT occupancy at lower concentrations. frontiersin.orgwikipedia.org
Future preclinical neuroimaging studies on 3,4-DCMP would be invaluable. A PET study could directly measure its DAT occupancy in vivo, confirming its potency and duration of action in the CNS. Furthermore, fMRI could be used to investigate how 3,4-DCMP alters functional connectivity within brain circuits related to reward and executive control, providing a systems-level understanding of its neuropharmacological effects. nih.gov
Table 3: Representative Dopamine Transporter (DAT) Occupancy by Oral Methylphenidate (Proxy Data)
| Technique | Model | Radioligand | Key Finding |
|---|---|---|---|
| PET | Human | [¹¹C]cocaine | Oral doses used therapeutically (0.3-0.6 mg/kg) are likely to occupy >50% of DAT. nih.gov |
| PET | Human | [¹¹C]altropane | Slower-onset formulations lead to a more gradual DAT occupancy compared to immediate-release forms. nih.govresearchgate.net |
Structure Activity Relationship Sar and Ligand Binding Dynamics
Influence of Halogen Substitutions on Transporter Interactions
The addition of two chlorine atoms to the 3 and 4 positions of the phenyl ring is the defining structural feature of 3,4-Dichloromethylphenidate and is central to its heightened potency. This 3,4-dichloro substitution significantly increases the compound's affinity for both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). wikipedia.orgwikiwand.com This enhanced affinity is attributed to the dichloro-substituted group closely mimicking the 3,4-dihydroxy moiety found on endogenous catecholamines like dopamine and norepinephrine, thereby optimizing the molecule's fit within the transporter binding sites. wikipedia.orgwikiwand.com Quantitative Structure-Activity Relationship (QSAR) studies on methylphenidate analogs support this, indicating that the addition of electron-withdrawing groups, such as halogens, to the 3' and 4' positions of the phenyl ring leads to improved DAT binding affinity. researchgate.net
Research shows that halogenating the aromatic ring with chlorine increases the affinity of methylphenidate to inhibit dopamine transport. nih.govdrugbank.com Specifically, studies have demonstrated that 3,4-DCMP is a significantly more potent inhibitor of NET and DAT compared to methylphenidate. core.ac.ukeuropeanreview.org One study found that 3,4-DCMP inhibited NET more than 10-fold more potently and DAT more than 2-fold more potently than its parent compound. core.ac.uk
Furthermore, the 3,4-dichloro substitution imparts two other notable characteristics. Firstly, it increases the molecule's resistance to metabolic degradation, which contributes to a longer duration of action and biological half-life. wikipedia.orgwikiwand.com Secondly, it confers significant serotonergic activity, which is uncommon among most phenidate-class compounds. wikipedia.org The bulky 3,4-dichlorinated aryl ring system is thought to mimic the bicyclic indole (B1671886) ring of serotonin (B10506), leading to a higher affinity for the serotonin transporter (SERT). wikipedia.orgwikiwand.com
Stereoselective Pharmacological Activity
As with its parent compound, the pharmacological activity of this compound is highly dependent on its stereochemistry. Methylphenidate has two chiral centers, resulting in four possible optical isomers organized into two pairs of diastereomers: threo and erythro. wikipedia.org For methylphenidate, the stimulant activity is primarily associated with the threo diastereomers, while the erythro form is largely inactive. wikipedia.orgresearchgate.net Within the active threo pair, the d-threo-enantiomer (d-MPH) is considered the major contributor to the compound's clinical effects and is substantially more potent than the l-threo-enantiomer at inhibiting both DAT and NET. researchgate.netnih.govresearchgate.net
This stereoselectivity generally extends to its dichlorinated analog. The threo diastereomer of 3,4-DCMP, often referred to as 3,4-CTMP, is significantly more potent than methylphenidate. wikipedia.orgwikiwand.comhandwiki.org However, an interesting deviation in the structure-activity relationship is observed with the 3,4-dichloro substitution. While the erythro diastereomers of methylphenidate are largely considered inactive, studies on related analogs have shown that the erythro (RS/SR) diastereomers exhibit substantial activity when the phenyl ring is substituted with a 3,4-dichloro group. nih.govacs.orgacs.org This suggests that the dichloro substitution may alter the conformational requirements for binding at the monoamine transporters, allowing the typically less active erythro isomer to interact more effectively.
Comparative Analysis with Parent Methylphenidate and Other Phenidate Analogs
Direct comparisons reveal that this compound is a substantially more potent monoamine reuptake inhibitor than its parent compound, methylphenidate. In animal studies, the threo-diastereomer of 3,4-DCMP was found to be approximately seven times more potent than methylphenidate. wikipedia.orgwikiwand.com
Biochemical assays provide more specific metrics of this increased potency. One study found m,p-dichloro-threo-methylphenidate (3,4-DCMP) to be 32-fold more potent than methylphenidate at inhibiting the uptake of [³H]dopamine. acs.org Another investigation using ligand binding assays determined that 3,4-CTMP was eight times more potent than methylphenidate at inhibiting the binding of the DAT ligand [³H]WIN 35,428. nih.gov In functional assays measuring neurotransmitter efflux in rat brain slices, 3,4-CTMP produced a greater effect on dopamine levels than methylphenidate; at a concentration of 10 μM, methylphenidate increased evoked dopamine efflux by approximately 4-fold, whereas 1 μM of 3,4-CTMP increased it by approximately 6-fold. nih.govfrontiersin.org
The following table summarizes the comparative inhibitory potencies (IC₅₀) and binding affinities (Ki) of threo-3,4-DCMP and methylphenidate at the three major monoamine transporters.
| Compound | Transporter | IC₅₀ (nM) core.ac.uk | Ki (nM) core.ac.uk |
| This compound (threo) | DAT | 18 | 11 |
| NET | 3.5 | 4.3 | |
| SERT | 77 | 39 | |
| Methylphenidate (threo) | DAT | 40 | 134 |
| NET | 38 | 328 | |
| SERT | >10000 | >10000 |
The data clearly illustrates that the 3,4-dichloro substitution dramatically enhances potency, particularly at the norepinephrine transporter, where binding affinity is increased 76-fold compared to methylphenidate. core.ac.uk The affinity for the dopamine transporter is also increased by approximately 12-fold. core.ac.uk Unlike methylphenidate, which has negligible activity at SERT, 3,4-DCMP shows notable affinity for and inhibition of the serotonin transporter. core.ac.ukeuropeanreview.org
The structure-activity relationship of the 3,4-dichloro substitution is not unique to the methylphenidate scaffold. Other compounds, such as dichloropane (B127944) and O-2390, also feature this modification to increase affinity for DAT and NET. wikipedia.orgwikiwand.com In contrast, other analogs like ethylphenidate have been shown to be weaker dopamine transporter inhibitors than 3,4-DCMP and methylphenidate. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Studies
Computational methods provide valuable insights into the molecular interactions that underpin the potent activity of this compound.
While crystal structures of 3,4-DCMP bound to monoamine transporters are not available, studies on the drosophila dopamine transporter (dDAT) complexed with closely related ligands offer a structural framework for understanding these interactions. X-ray crystallography of dDAT bound to the substrate analog 3,4-dichlorophenethylamine (B108359) shows the ligand binding to a central site located approximately halfway across the membrane. nih.gov These studies demonstrate that the transporter possesses conformational flexibility in its central binding site, allowing it to accommodate the bulky, dichlorinated phenyl ring. nih.gov It can be inferred that 3,4-DCMP binds in a similar fashion, with the dichlorinated phenyl group occupying a hydrophobic pocket within the binding site, and the piperidine (B6355638) nitrogen and methyl ester forming critical interactions that stabilize the ligand-transporter complex.
Pharmacophore models for methylphenidate analogs have been developed using techniques such as Comparative Molecular Field Analysis (CoMFA). njit.edu These models define the essential three-dimensional arrangement of chemical features necessary for binding to the dopamine transporter. QSAR and CoMFA studies consistently show that phenyl ring substitution is a major determinant of DAT binding affinity. researchgate.net The models predict that placing electron-withdrawing groups, such as chloro-substituents, at the 3' and 4' positions of the phenyl ring enhances binding affinity. researchgate.net The high potency of this compound is therefore consistent with the predictions of these computational models, validating the importance of electrostatic and steric fields at these positions for optimal interaction with the dopamine transporter. researchgate.netnjit.edu
Metabolism and Pharmacokinetics in Preclinical Research Models
In Vitro Metabolic Pathways (e.g., hepatic microsomes, cytochrome P450 interactions)
In vitro studies are crucial for elucidating the primary metabolic transformations of a new chemical entity. For 3,4-DCMP, research using pooled human S9 fraction (pS9), which contains both microsomal and cytosolic fractions of liver homogenate, has been instrumental. researchgate.netaacrjournals.org These investigations indicate that the primary metabolic pathway for 3,4-DCMP is hydrolysis. researchgate.net This reaction is mediated by carboxylesterases, which convert the parent compound into its corresponding ritalinic acid analogue, 3,4-dichlororitalinic acid. researchgate.netaacrjournals.org
The 3,4-dichloro substitution on the phenyl ring of the molecule significantly influences its metabolic stability. wikipedia.org This structural feature increases the compound's resistance to metabolism compared to its parent compound, methylphenidate. wikipedia.org While specific studies detailing the interaction of 3,4-DCMP with individual cytochrome P450 (CYP) isoenzymes are not extensively documented, research on structurally similar phenidates, such as ethylphenidate, has shown involvement from a range of CYPs including CYP2C19, CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4. sci-hub.se However, for 3,4-DCMP and other analogues like isopropylphenidate, hydrolysis by carboxylesterases appears to be the predominant metabolic route observed in vitro. researchgate.netaacrjournals.orgwikipedia.org
Identification of Metabolites for Research Purposes
The identification of metabolites is fundamental for developing reliable analytical methods to detect the intake of a compound. In preclinical studies involving male rats, analysis of urine samples via ultra-high performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS/MS) led to the tentative identification of seven phase I metabolites of 3,4-DCMP. researchgate.netaacrjournals.org Notably, no phase II metabolites (such as glucuronide or sulfate (B86663) conjugates) were detected in these experiments. researchgate.netaacrjournals.org
The primary transformation product identified in both in vivo (rat urine) and in vitro (human S9 fraction) models was the hydrolytic metabolite, 3,4-dichlororitalinic acid. researchgate.net This finding suggests that the carboxy metabolites are the most appropriate analytical targets, alongside the parent compound, for comprehensive mass spectrometry-based screening procedures designed to confirm administration. researchgate.netaacrjournals.org
Table 1: Summary of Metabolite Identification for 3,4-Dichloromethylphenidate in Preclinical Models
| Biological Matrix | Model | Metabolic Phase | Number of Metabolites Identified | Primary Metabolite Type | Source(s) |
|---|---|---|---|---|---|
| Rat Urine | In Vivo (Male Wistar Rats) | Phase I | 7 | Hydrolysis and Oxidation Products | researchgate.net, aacrjournals.org |
| Rat Urine | In Vivo (Male Wistar Rats) | Phase II | 0 | Not Detected | researchgate.net, aacrjournals.org |
| Pooled Human S9 Fraction | In Vitro | Phase I | - | Hydrolysis Product (Carboxy Metabolite) | researchgate.net, aacrjournals.org |
Pharmacokinetic Profiling in Animal Models (e.g., plasma clearance, brain penetration)
Pharmacokinetic studies in animal models help to characterize a drug's behavior in a biological system. The structural modifications in 3,4-DCMP compared to methylphenidate lead to distinct pharmacokinetic properties. The addition of the 3,4-dichloro group increases the compound's resistance to metabolic degradation, which results in a significantly longer biological half-life and duration of action. wikipedia.org This suggests that 3,4-DCMP has a lower plasma clearance rate than methylphenidate. wikipedia.org
Regarding tissue distribution, 3,4-DCMP demonstrates effective penetration of the central nervous system. researchgate.netfrontiersin.org Neurochemical studies using rat brain slices have shown that 3,4-DCMP potently increases electrically-evoked dopamine (B1211576) efflux in the nucleus accumbens and noradrenaline efflux in the bed nucleus of the stria terminalis. researchgate.netfrontiersin.org In these ex vivo models, 3,4-DCMP was found to be approximately six times more potent at increasing dopamine release than methylphenidate, confirming its significant activity within the brain. researchgate.netfrontiersin.org
Table 2: Overview of Pharmacokinetic Properties of this compound in Animal Models
| Pharmacokinetic Parameter | Finding/Observation | Animal Model/System | Source(s) |
|---|---|---|---|
| Plasma Clearance | Inferred to be lower than methylphenidate due to increased metabolic resistance and longer half-life. | Not directly measured, inferred from metabolic data. | wikipedia.org |
| Biological Half-Life | Greatly increased compared to methylphenidate. | General finding from structure-activity relationship studies. | wikipedia.org |
| Brain Penetration | Demonstrated effective penetration and activity in key brain regions. | Rat Brain Slices (Nucleus Accumbens, Bed Nucleus of the Stria Terminalis) | researchgate.net, frontiersin.org |
While comprehensive absorption, distribution, metabolism, and excretion (ADME) studies for 3,4-DCMP are not widely published, some characteristics can be detailed from available research.
Absorption: Specific quantitative data on the oral absorption of 3,4-DCMP in animal models is limited. However, its known oral activity in producing stimulant effects implies that it is absorbed from the gastrointestinal tract. wikipedia.org
Distribution: The compound distributes to the central nervous system, as evidenced by its potent neurochemical effects in ex vivo rat brain tissue. researchgate.netfrontiersin.org Studies on other para-substituted methylphenidate analogs in rats show wide distribution, with notable concentrations in the lung, liver, kidney, and brain, suggesting a similar pattern may occur for 3,4-DCMP. nih.gov
Elimination: The primary route of excretion for 3,4-DCMP is believed to be renal (via the kidneys). wikipedia.org Given its increased metabolic stability, the elimination half-life is considerably longer than that of methylphenidate. wikipedia.org
Detailed preclinical studies quantifying the absolute or relative bioavailability of this compound following oral administration in animal models are not available in the reviewed scientific literature.
Advanced Analytical Methodologies for 3,4 Dichloromethylphenidate Research
Chromatographic Techniques for Quantification in Research Samples (e.g., HPLC-MS/MS, GC-MS)
Chromatographic methods coupled with mass spectrometry are the cornerstone for the quantitative analysis of 3,4-DCMP in various research samples. These techniques offer high sensitivity and selectivity, which are crucial for detecting and quantifying the analyte in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the qualitative identification of 3,4-DCMP. cfsre.org The typical sample preparation for GC-MS analysis involves an acid/base extraction. cfsre.org Analysis is often performed using a system like the Agilent 5975 Series GC/MSD. cfsre.org It is important to note that phenidate analogs, including 3,4-DCMP, can undergo thermal decomposition during GC analysis, which must be considered when interpreting the results. ljmu.ac.uk
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (LC-QTOF) are also powerful tools for the analysis of 3,4-DCMP. cfsre.org For LC-QTOF analysis, a common sample preparation step is a 1:100 dilution of an acid/base extract in the mobile phase. cfsre.org Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) has been employed to identify metabolites of 3,4-DCMP in in vitro and in vivo studies. oup.com
Table 1: Exemplary GC-MS Parameters for 3,4-Dichloromethylphenidate Analysis cfsre.org
| Parameter | Value |
| Instrument | Agilent 5975 Series GC/MSD System |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |
| Carrier Gas | Helium |
| Injection Port Temp. | 265 °C |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Oven Program | 50°C for 0 min, then 30°C/min to 340°C for 2.3 min |
| Injection Type | Splitless |
| Mass Scan Range | 40-550 m/z |
Method Development and Validation for Tissue/Cell Extracts
The development and validation of analytical methods for quantifying 3,4-DCMP in tissue and cell extracts are critical for preclinical research. While specific validated methods for 3,4-DCMP in these matrices are not extensively detailed in the provided search results, the principles of method validation for related compounds using techniques like LC-MS/MS are well-established. researchgate.netresearchgate.net A validated method would typically demonstrate linearity, accuracy, precision, and a defined limit of quantification (LOQ). For instance, a validated LC-MS/MS method for methylphenidate (MPH) and its metabolites in blood showed a linear range of 0.5-200 ng/mL for MPH and an LOQ of 0.5 ng/mL. researchgate.net Such methodologies would be adapted and validated for 3,4-DCMP in tissue and cell extracts, likely involving protein precipitation or liquid-liquid extraction followed by LC-MS/MS analysis. researchgate.netfrontiersin.org The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects. frontiersin.org
Chiral Separation Techniques for Enantiomers
Since 3,4-DCMP possesses chiral centers, the separation of its enantiomers is essential for understanding their distinct pharmacological properties. Techniques for the chiral separation of related phenidate compounds have been developed and can be applied to 3,4-DCMP. Supercritical Fluid Chromatography (SFC) is a powerful technique for analyzing chiral compounds and has been successfully used to separate the enantiomers of methylphenidate and its metabolites in blood. nih.gov Another approach is the use of chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC). wvu.edu For instance, a method for the chiral separation of 3,4-methylenedioxymethamphetamine (MDMA) enantiomers utilized a cyclodextrin-based chiral selector. nih.gov LC-MS/MS methods have also been developed that can separate and quantify the enantiomers of methylphenidate and ethylphenidate in blood. researchgate.net
Spectroscopic Methods (e.g., NMR, IR, UV-Vis for structural confirmation in synthesis)
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized batches of 3,4-DCMP.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the chemical structure of 3,4-DCMP. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. ljmu.ac.uk The identity of purchased or synthesized samples of 3,4-DCMP has been confirmed using NMR spectroscopy. frontiersin.org
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. While specific IR data for 3,4-DCMP is not detailed in the search results, the technique is a standard characterization method for organic compounds.
UV-Visible (UV-Vis) spectroscopy can be used to analyze compounds with chromophores. The UV-Vis spectrum of a compound is dependent on its electronic structure. mu-varna.bg While specific UV-Vis data for 3,4-DCMP is not provided, this technique can be used for quantitative analysis and to provide some structural information. mdpi.com
Table 2: Spectroscopic Data for this compound HCl ljmu.ac.uk
| Technique | Solvent |
| ¹H NMR (300 MHz) | CDCl₃ + 40 µl MeOD |
| ¹³C NMR (75 MHz) | CDCl₃ + 40 µl MeOD |
Immunoassays and Radioligand Binding Assays for Research
Immunoassays and radioligand binding assays are crucial for studying the interaction of 3,4-DCMP with its biological targets.
Radioligand binding assays are considered the gold standard for determining the affinity of a ligand for a receptor. creative-bioarray.comgiffordbioscience.com These assays are used to determine the relative affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific binding site. creative-bioarray.comgiffordbioscience.com For 3,4-DCMP, which is a dopamine (B1211576) reuptake inhibitor, binding assays would typically be performed on preparations containing the dopamine transporter (DAT). frontiersin.org In one study, the potency of 3,4-CTMP was assessed by its ability to inhibit the binding of [³H]WIN 35,428, a known DAT inhibitor, in rat striatal preparations. frontiersin.org The results indicated that 3,4-CTMP was significantly more potent than methylphenidate at inhibiting this binding. frontiersin.org
Immunoassays for the specific detection of 3,4-DCMP are not described in the provided search results. However, immunoassays have been developed for other related psychoactive substances, such as 3,4-methylenedioxymethamphetamine (MDMA). nih.gov These assays are typically used for preliminary screening and are based on the principle of antibody-antigen recognition. nih.gov
Table 3: Types of Radioligand Binding Assays creative-bioarray.comgiffordbioscience.com
| Assay Type | Purpose |
| Competition Assay | Determines the relative affinity (Ki) of a test compound. |
| Saturation Assay | Determines the number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand. |
| Kinetic Assay | Determines the association and dissociation rates of a radioligand. |
Sample Preparation Techniques for Preclinical Studies
Effective sample preparation is a critical step to remove interferences and enrich the analyte from the complex matrices encountered in preclinical studies. chromatographyonline.com
For the analysis of 3,4-DCMP and its analogs, several sample preparation techniques are employed. A common initial step for biological samples is protein precipitation. researchgate.netfrontiersin.org This is often followed by extraction techniques to further purify the sample.
Liquid-liquid extraction (LLE) is a conventional method based on the differential solubility of the analyte in two immiscible liquids. researchgate.netmdpi.com For the analysis of methylphenidate, a mixture of benzene (B151609) and hexane (B92381) has been used for extraction from plasma. nih.gov
Solid-phase extraction (SPE) is a widely used technique that offers cleaner extracts compared to LLE. researchgate.netmdpi.com SPE has been utilized for the extraction of methylphenidate and its metabolites from blood. nih.gov
A simple acid/base extraction has been reported for the preparation of 3,4-DCMP samples prior to GC-MS and LC-QTOF analysis. cfsre.org For in vitro studies using pooled human S9 fraction, a common sample preparation involves stopping the reaction and then processing for UHPLC-HRMS/MS analysis. oup.com
Table 4: Common Sample Preparation Techniques
| Technique | Principle | Application |
| Protein Precipitation | Removal of proteins from biological fluids. frontiersin.org | Initial cleanup of plasma, serum, or tissue homogenates. frontiersin.org |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. mdpi.com | Extraction of drugs from aqueous biological fluids into an organic solvent. nih.gov |
| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid sorbent and a liquid mobile phase. mdpi.com | Extraction and concentration of analytes from various matrices. nih.gov |
| Acid/Base Extraction | Separation based on the acidic or basic properties of the analyte. | Isolation of 3,4-DCMP for chromatographic analysis. cfsre.org |
Broader Scientific Implications and Research Utility of 3,4 Dichloromethylphenidate
Contribution to Understanding Dopaminergic and Noradrenergic Systems
3,4-Dichloromethylphenidate significantly contributes to the scientific understanding of dopaminergic and noradrenergic pathways through its potent action as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. psychonautwiki.orgyoutube.comreddit.com The compound binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the extracellular concentrations of these key neurotransmitters. frontiersin.orgnih.gov
The defining structural feature of 3,4-DCMP is the 3,4-dichloro substitution on the phenyl ring. This modification is believed to mimic the 3,4-dihydroxy group present on the endogenous catecholamines, dopamine and norepinephrine (noradrenaline), which results in a greatly increased binding affinity for both DAT and NET compared to its parent compound, methylphenidate. wikipedia.orgwikiwand.com Research has shown that the d,l-threo diastereomer of 3,4-DCMP, commonly referred to as 3,4-CTMP, is approximately seven times more potent than methylphenidate in animal studies. wikipedia.orgwikiwand.com
In vitro neurochemical assessments have provided quantitative data on its effects. Studies using fast cyclic voltammetry in rat brain slices have demonstrated that 3,4-DCMP is more potent than methylphenidate at enhancing dopamine release in the nucleus accumbens. Specifically, 3,4-DCMP at concentrations of 0.1 and 1 µM increased evoked dopamine efflux by approximately six-fold, whereas a higher concentration of methylphenidate (10 µM) was required to produce a four-fold increase. frontiersin.orgnih.gov Both compounds also increase noradrenaline efflux in the bed nucleus of the stria terminalis by about two-fold at similar concentrations. frontiersin.orgnih.gov
These findings underscore the potent and preferential activity of 3,4-DCMP at the dopamine transporter, making it a valuable compound for studies aiming to elucidate the specific roles of high-affinity DAT inhibition in neural circuit function and behavior. Its dual action on both dopaminergic and noradrenergic systems allows researchers to explore the interplay and distinct contributions of these two critical neurotransmitter systems in various physiological and pathological processes. nih.govnih.gov
Table 1: Comparative Effects of Methylphenidate Analogs on Neurotransmitter Efflux
| Compound | Concentration | Fold Increase in Evoked Dopamine Efflux (Nucleus Accumbens) | Fold Increase in Evoked Noradrenaline Efflux (BNST) |
|---|---|---|---|
| This compound (3,4-CTMP) | 0.1 µM | ~6-fold | ~2-fold |
| This compound (3,4-CTMP) | 1 µM | ~6-fold | ~2-fold |
| Methylphenidate | 10 µM | ~4-fold | ~2-fold |
| Ethylphenidate | 1 µM | ~2-fold | ~2-fold |
Data sourced from in vitro studies on rat brain slices. frontiersin.orgnih.gov
Utility as a Pharmacological Probe in Neuroscientific Research
The high potency and specific mechanism of action of 3,4-DCMP make it an excellent pharmacological probe for investigating the function of monoamine transporter systems. As a selective reuptake inhibitor, it can be used to experimentally manipulate dopamine and norepinephrine levels in specific brain regions, allowing researchers to study the downstream effects on neuronal firing, synaptic plasticity, and behavior. frontiersin.orgnih.gov
Its utility as a research tool is demonstrated in studies of the nucleus accumbens and the bed nucleus of the stria terminalis, brain regions critical for reward, motivation, and stress responses. frontiersin.orgnih.govresearchgate.net By applying 3,4-DCMP to these regions in brain slice preparations, scientists can isolate and study the direct effects of DAT and NET blockade on local circuitry without the confounding variables of systemic administration. frontiersin.orgnih.gov
Furthermore, 3,4-DCMP is instrumental in structure-activity relationship (SAR) studies, which aim to understand how a molecule's chemical structure relates to its biological activity. wikipedia.orgwikiwand.com The 3,4-dichlorination is a common chemical modification used to enhance the affinity of ligands for DAT and NET. wikipedia.org By comparing the binding affinities and functional potencies of 3,4-DCMP with methylphenidate and other analogs (such as dichloropane), researchers can map the specific molecular interactions between the ligand and the transporter binding pocket. wikipedia.orgwikiwand.com This knowledge is crucial for understanding the fundamental principles of molecular recognition at these important transporter proteins.
Insights into Mechanisms of Action of Psychostimulants
The pharmacokinetic profile of 3,4-DCMP, characterized by a slower onset but a significantly longer duration of action compared to methylphenidate, also offers important insights. wikipedia.orgpsychonautwiki.org The 3,4-dichloro substitution increases the molecule's resistance to metabolic degradation, leading to a longer biological half-life. wikipedia.orgwikiwand.com This allows researchers to study how the temporal dynamics of DAT and NET occupancy influence behavioral and neurochemical outcomes, separating the effects of peak potency from the duration of action.
Additionally, 3,4-DCMP is one of only a few phenidate-based compounds, along with HDMP-28, that exhibits significant serotonergic activity, which is rare for this class of stimulants. wikipedia.orgwikiwand.com This property allows for the investigation of the role that the serotonin (B10506) transporter (SERT) plays in modulating the primary dopaminergic and noradrenergic effects of a psychostimulant, contributing to a more comprehensive understanding of their complex pharmacology.
Development of Novel Research Tools and Ligands
The synthesis and pharmacological evaluation of 3,4-DCMP are part of a broader effort to develop novel chemical tools and ligands for studying monoamine systems. nih.govresearchgate.net The insights gained from SAR studies of 3,4-DCMP and related compounds guide the rational design of new molecules with tailored properties, such as enhanced potency, greater selectivity for a specific transporter (DAT, NET, or SERT), or specific pharmacokinetic profiles. wikipedia.orgdrugbank.com
For instance, the discovery that 3,4-dichlorination significantly boosts affinity for DAT and NET can be applied to other chemical scaffolds to create new, highly potent research ligands. wikipedia.orgresearchgate.net These novel ligands can be used for a variety of research applications, including:
Radioligands for Imaging: Novel derivatives can be radiolabeled and used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize and quantify monoamine transporters in the living brain.
Probes for In Vitro Assays: Highly potent and selective ligands are essential for use in competitive binding assays and functional uptake studies to screen new compounds and characterize their interactions with transporters. researchgate.net
Potential Therapeutic Agents: Although initially investigated as a potential treatment for cocaine abuse, the development of analogs with specific properties (e.g., slow onset, long duration) continues to be an area of interest for creating medications with reduced abuse liability. frontiersin.orgresearchgate.net
By serving as a template and a point of comparison, 3,4-DCMP aids in the systematic exploration of the chemical space around the phenidate structure, facilitating the development of the next generation of sophisticated tools for neuroscience research. wikipedia.orgresearchgate.net
Research Challenges, Methodological Considerations, and Future Directions
Limitations in Current Preclinical Models
A significant challenge in understanding 3,4-DCMP stems from the inherent limitations of current preclinical research models. There is a notable scarcity of published research specifically investigating this compound. researchgate.net Much of the existing preclinical work on novel psychoactive substances (NPS) concentrates on fundamental pharmacological mechanisms and abuse liability, with less emphasis on toxicity and potential harm. researchgate.net
Key limitations in the current models include:
Limited Scope: Few preclinical studies on NPS, including 3,4-DCMP, incorporate chronic dosing schedules, which are crucial for understanding the long-term neurobiological and behavioral consequences of sustained use. researchgate.net
Lack of Diversity in Subjects: A significant portion of the research has been conducted using male rodents, neglecting potential sex-dependent differences in pharmacokinetics and pharmacodynamics. researchgate.net
Translational Gaps: The absence of a definitive physical cause for conditions like ADHD, for which the parent compound methylphenidate is prescribed, complicates the development and validation of animal models. nih.govdntb.gov.ua Often, the predictive validity of these models is established by their response to known treatments, rather than their ability to simulate the underlying pathology of a human disorder. nih.gov This creates a circular validation process that may not be effective for screening novel compounds like 3,4-DCMP.
Focus on In Vitro Methods: A considerable amount of data on 3,4-DCMP's neurochemical effects comes from in vitro preparations, such as rat brain slices. nih.gov While these methods are excellent for elucidating specific mechanisms, like transporter inhibition, they cannot fully replicate the complex, multi-system interactions that occur in a living organism.
Challenges in Characterizing Complex Neurobiological Effects
Specific challenges include:
Distinguishing Neurotransmitter Roles: Teasing apart the behavioral and psychological effects driven by its potent action on the dopamine (B1211576) transporter (DAT) versus its influence on norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT) transporters is methodologically complex. Its effect on dopamine efflux suggests a high potential for addiction. frontiersin.org
Long Duration of Action: The 3,4-dichloro substitution on the phenyl ring increases the compound's resistance to metabolism, resulting in a significantly prolonged duration of action. wikipedia.orgreddit.com This extended half-life poses challenges for designing behavioral studies and accurately correlating neurochemical changes with specific behavioral phases.
Potency and Dose-Response: 3,4-DCMP is substantially more potent than methylphenidate, with animal studies indicating it is approximately seven times more potent at the dopamine transporter. wikipedia.orgfrontiersin.org This high potency requires careful dose selection in preclinical studies to avoid ceiling effects and potential toxicity, which can confound the interpretation of results.
Atypical "Cocaine-Like" Profile: Research indicates that 3,4-DCMP increases stimulated dopamine release but does not affect basal levels, distinguishing it from amphetamine-like stimulants. researchgate.net Characterizing the precise mechanisms behind this "cocaine-like" but not "amphetamine-like" profile requires sophisticated neurochemical techniques. researchgate.net
Emerging Research Questions and Hypotheses
The limited but intriguing data on 3,4-DCMP have given rise to several new research questions and hypotheses. The compound's unique properties, particularly its high potency and serotonergic activity, are central to these emerging lines of inquiry.
Addictive Potential: A primary hypothesis is that 3,4-DCMP possesses a higher addictive liability than its parent compound, methylphenidate. nih.govfrontiersin.org This is supported by its potent inhibition of the dopamine transporter, which is a key mechanism underlying the reinforcing effects of many stimulants. frontiersin.org Studies comparing its reinforcing effects directly to those of cocaine and methylphenidate are needed to test this hypothesis.
Role of Serotonergic Activity: Unlike most phenidates, 3,4-DCMP exhibits significant activity at the serotonin transporter. wikipedia.org An emerging question is how this serotonergic component modulates its stimulant effects. It could potentially influence mood, impulsivity, and the qualitative subjective experience, distinguishing it from purely dopaminergic and noradrenergic agents.
Therapeutic Potential Revisited: Although 3,4-DCMP was initially explored as a potential treatment for cocaine abuse and subsequently set aside, its unique profile as a potent, long-acting DAT inhibitor raises the question of whether it or similar analogues could have a role as a substitution therapy. frontiersin.org Its slow onset of action might produce weaker reinforcing effects than cocaine, a desirable characteristic for such a treatment. wikipedia.org
Neurotoxicity and Cellular Impact: Recent in vitro research has suggested that 3,4-DCMP may reduce the number of VGLUT1-positive puncta, which are markers for glutamatergic nerve terminals. researchgate.net This raises the hypothesis that chronic use could lead to alterations in glutamatergic synaptic transmission, a critical area for future investigation into its potential neurotoxic effects.
Potential Avenues for Future Mechanistic and Translational Research
Future research on 3,4-DCMP should aim to address the current gaps in knowledge through focused mechanistic and translational studies. Building a more complete picture of its pharmacology and toxicology is essential.
Potential avenues for future research include:
Mechanistic Studies on Neurotransmitter Systems: Advanced techniques such as in vivo microdialysis and fast-scan cyclic voltammetry in awake, behaving animals could elucidate the real-time dynamics of dopamine, norepinephrine, and serotonin release and uptake in response to 3,4-DCMP. nih.gov These studies would provide a more accurate understanding of its neurochemical effects beyond in vitro slice preparations.
Chronic Administration Studies: To address the limitations of current preclinical data, long-term administration studies in animal models are crucial. researchgate.net Such studies should assess the impact of chronic 3,4-DCMP exposure on neurochemistry, receptor density, gene expression (e.g., deltaFosB), and behavior, including cognitive function and reward processing. researchgate.net Incorporating both male and female subjects is critical.
Investigation of Glutamatergic and Glial Effects: Based on preliminary findings, further research should explore the impact of 3,4-DCMP on the glutamate (B1630785) system. researchgate.net Investigating its effects on astrocyte morphology and function is another novel avenue, as glial cells play a critical role in synaptic function and dopamine signaling. researchgate.net
Translational Research and Biomarker Development: Should any therapeutic potential be reconsidered, translational studies would be necessary to determine if the potent, long-acting profile of 3,4-DCMP could be harnessed safely. This would involve detailed pharmacokinetic and pharmacodynamic studies to establish a therapeutic window and identify potential biomarkers of effect and toxicity.
Q & A
Basic Research Questions
Q. How can 3,4-Dichloromethylphenidate be synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of 3,4-dichlorophenylacetic acid with methyl piperidine derivatives under catalytic conditions. Characterization requires spectroscopic validation:
- Nuclear Magnetic Resonance (NMR) : Confirm the methyl ester group (δ ~3.7 ppm) and piperidine protons (δ ~1.5–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity, referencing retention times from validated standards (e.g., Peak 1 in Table 2 of analytical reports) .
Q. What analytical techniques are recommended for identifying this compound in complex mixtures?
- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are optimal. Key parameters include:
- Ionization : Electrospray ionization (ESI) in positive mode for LC-MS/MS.
- Fragmentation Patterns : Monitor m/z transitions specific to the dichlorophenyl and piperidine moieties .
Advanced Research Questions
Q. What in vitro methodologies are optimal for assessing the binding affinity of this compound to dopamine (DAT) and norepinephrine transporters (NET)?
- Methodological Answer : Use radioligand displacement assays with transfected cell lines (e.g., HEK293 expressing human DAT/NET):
- Protocol : Incubate with [³H]WIN-35,428 (DAT) or [³H]nisoxetine (NET) and measure IC50 values. Reported IC50 ranges are 0.08–0.34 µM (DAT) and 0.04–0.42 µM (NET), indicating 2–10× higher potency than methylphenidate .
- Data Interpretation : Compare dose-response curves to account for batch-to-batch variability in receptor expression .
Q. How can researchers resolve discrepancies in reported inhibitory concentrations (IC50) of this compound across studies?
- Methodological Answer : Standardize experimental conditions:
- Cell Models : Use identical transfected cell lines (e.g., HEK293 vs. CHO-K1).
- Buffer Composition : Adjust pH (7.4) and ionic strength to mimic physiological conditions.
- Reference Controls : Include methylphenidate as a positive control to normalize potency ratios .
Q. What chromatographic methods are validated for quantifying this compound in biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS protocol:
- Extraction : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX).
- Separation : Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile gradient.
- Quantification : Use deuterated internal standards (e.g., this compound-d4) to correct for matrix effects .
Q. How does the pharmacokinetic profile of this compound differ from methylphenidate in preclinical models?
- Methodological Answer : Conduct comparative studies in rodents:
- Absorption : Note reduced nasal bioavailability due to post-nasal drip, requiring intraperitoneal or intravenous administration for consistent exposure .
- Metabolism : Use liver microsomes to identify cytochrome P450 (CYP) isoforms involved in demethylation or hydroxylation.
Regulatory and Safety Considerations
Q. How does the legal status of this compound impact its procurement for academic research?
- Answer : Classified as a temporary controlled substance in the UK under the Psychoactive Substances Act (2016) and analogous regulations in other regions. Researchers must obtain Schedule I licenses for procurement and adhere to strict inventory reporting .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS Category 1 safety guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
